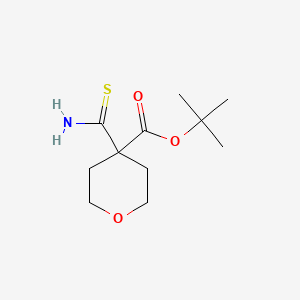

Tert-butyl 4-carbamothioyloxane-4-carboxylate

Beschreibung

Tert-butyl 4-carbamothioyloxane-4-carboxylate is a thiourea-functionalized oxane derivative with a tert-butyl ester group. The tert-butyl group enhances steric protection of the carboxylate moiety, improving stability during synthetic processes . The carbamothioyl (thiourea) group may confer unique reactivity, such as hydrogen-bonding interactions or metal coordination, which are valuable in catalysis or supramolecular chemistry .

Key structural features include:

- Oxane ring: A six-membered oxygen-containing heterocycle.

- Carbamothioyl group: A thiourea (-NH-CS-NH₂) substituent at the 4-position.

- tert-butyl carboxylate: A bulky ester group providing steric protection.

Physical properties (inferred from analogs):

Eigenschaften

IUPAC Name |

tert-butyl 4-carbamothioyloxane-4-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H19NO3S/c1-10(2,3)15-9(13)11(8(12)16)4-6-14-7-5-11/h4-7H2,1-3H3,(H2,12,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KUIZSMPBFGATOX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)C1(CCOCC1)C(=S)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H19NO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 4-carbamothioyloxane-4-carboxylate typically involves the reaction of tert-butyl 4-hydroxy-4-carboxylate with thiocarbamoyl chloride under controlled conditions . The reaction is carried out in an inert atmosphere, often using a solvent such as dichloromethane, and requires the presence of a base like triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

While specific industrial production methods for tert-butyl 4-carbamothioyloxane-4-carboxylate are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature and pressure, to ensure high yield and purity of the final product .

Analyse Chemischer Reaktionen

Types of Reactions

Tert-butyl 4-carbamothioyloxane-4-carboxylate undergoes various chemical reactions, including:

Substitution: Nucleophilic substitution reactions can occur at the thiocarbonyl group, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

Reduction: Lithium aluminum hydride

Substitution: Nucleophiles such as amines or alcohols

Major Products Formed

Oxidation: Sulfoxides, sulfones

Reduction: Thiol derivatives

Substitution: Various substituted derivatives depending on the nucleophile used

Wissenschaftliche Forschungsanwendungen

Tert-butyl 4-carbamothioyloxane-4-carboxylate has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of tert-butyl 4-carbamothioyloxane-4-carboxylate involves its interaction with specific molecular targets. The thiocarbonyl group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, potentially altering their function . This interaction can modulate various biochemical pathways, leading to the compound’s observed effects .

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Below is a comparative analysis of tert-butyl 4-carbamothioyloxane-4-carboxylate with structurally related compounds, focusing on molecular features, stability, and applications.

Structural and Functional Differences

- Thiourea vs. Carbamate/Carbamoyl : The carbamothioyl group in the target compound offers distinct reactivity compared to carbamates (e.g., ) or carbamoyl groups (), particularly in nucleophilic substitution or metal-binding applications .

- Oxane vs. Piperidine/Pyrrolidine : The oxane ring’s oxygen atom may influence solubility and hydrogen-bonding interactions differently than nitrogen-containing heterocycles (e.g., piperidine in ).

Stability and Reactivity

- Thermal Stability : tert-butyl esters (e.g., ) generally decompose at elevated temperatures, releasing isobutylene and CO₂. The thiourea group may introduce additional thermal sensitivity .

- Chemical Reactivity : Unlike the chlorophenyl derivative (), the target compound’s thiourea group could participate in redox reactions or act as a ligand in coordination chemistry .

Biologische Aktivität

Tert-butyl 4-carbamothioyloxane-4-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological properties, and relevant case studies associated with this compound, drawing on diverse sources to provide a comprehensive overview.

Chemical Structure and Properties

Tert-butyl 4-carbamothioyloxane-4-carboxylate can be characterized by its molecular formula, which includes a tert-butyl group and a carbamothioate moiety. Its structural features contribute to its reactivity and biological interactions.

Synthesis

The synthesis of Tert-butyl 4-carbamothioyloxane-4-carboxylate typically involves the reaction of tert-butyl esters with thiocarbonyl compounds. The process can be optimized through various organic synthesis techniques to enhance yield and purity.

Biological Activity

The biological activity of Tert-butyl 4-carbamothioyloxane-4-carboxylate has been explored in several studies, demonstrating various pharmacological effects:

Antimicrobial Activity

Research indicates that derivatives of similar compounds exhibit significant antimicrobial properties. For instance, certain analogs have shown effectiveness against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis, along with moderate activity against Gram-negative bacteria like Escherichia coli .

Antifeedant Properties

Some studies have highlighted the antifeedant properties of related compounds. For example, a derivative displayed weak feeding deterrent activity against adult insects, suggesting potential applications in pest management .

Case Studies

Several case studies have been conducted to evaluate the efficacy and safety of Tert-butyl 4-carbamothioyloxane-4-carboxylate in various biological contexts:

- Case Study on Antimicrobial Efficacy : A study investigated the impact of this compound on bacterial growth inhibition. Results indicated a dose-dependent response, with higher concentrations leading to more significant bacteriostatic effects.

- Case Study on Insect Deterrence : Another case study assessed the behavioral responses of pests to the compound, finding that it significantly reduced feeding rates in controlled environments.

Data Table: Biological Activities

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.